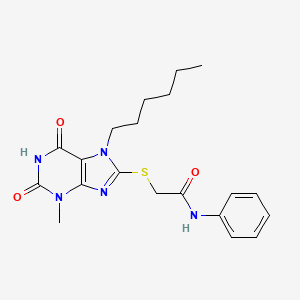![molecular formula C21H29N3O3 B2641527 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methoxyphenoxy)acetamide CAS No. 1005305-20-3](/img/structure/B2641527.png)
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The presence of dimethylamino groups and a methoxyphenoxy group suggest that this compound could have interesting chemical properties, but without more specific information, it’s hard to say more .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acid or acid derivative to form the amide bond. The specific details of the synthesis would depend on the exact structures of the starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide group and the other functional groups in the molecule. Amides can participate in a variety of chemical reactions, including hydrolysis and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors that could be important include its polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Anthelminthic Applications
- Amidantel Development : A compound with a similar structure, identified as amidantel, has shown potential as a potent anthelminthic agent. This compound demonstrated significant activity against a variety of parasites in animals, including nematodes, filariae, and cestodes, without showing teratogenic effects (Wollweber et al., 1979).
Pharmacological Research
- Novel Acetamide Derivatives : Research has been conducted on novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide, for their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. These derivatives demonstrated activities comparable with standard drugs due to the presence of bromo, tert-butyl, and nitro groups (Rani et al., 2016).
- Anticancer, Anti-Inflammatory, and Analgesic Activities : A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were assessed for anticancer, anti-inflammatory, and analgesic properties, indicating potential therapeutic applications. Among these, specific compounds exhibited significant activities suggesting their further development into therapeutic agents (Rani et al., 2014).
Chemical Synthesis and Utility
- Synthetic Pathways : Studies on the chemistry and synthetic utility of α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals have elucidated their role as intermediates in synthetic pathways. These compounds facilitate the temporary protection of vicinal diols and enable selective acylation reactions, highlighting their importance in organic synthesis (Hanessian & Moralioglu, 1972).
Environmental and Herbicide Research
- Herbicide Metabolism : Comparative studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have been conducted. This research sheds light on the metabolic pathways and potential toxicological impacts of chloroacetamide herbicides, contributing to a better understanding of their environmental and health effects (Coleman et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-23(2)17-12-10-16(11-13-17)18(24(3)4)14-22-21(25)15-27-20-9-7-6-8-19(20)26-5/h6-13,18H,14-15H2,1-5H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPSYLJPURFPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2641454.png)



![(4-(tert-butyl)phenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2641459.png)
![1-(4-tert-butylbenzoyl)-4-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2641464.png)

![3-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2641467.png)
